molecular formula C23H27ClN2O2 B568821 (1R,3S-)ソリフェナシン-d5 塩酸塩 CAS No. 1217810-85-9

(1R,3S-)ソリフェナシン-d5 塩酸塩

カタログ番号: B568821
CAS番号: 1217810-85-9
分子量: 404.0 g/mol
InChIキー: YAUBKMSXTZQZEB-BCZWPACGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,3S-)Solifenacin-d5 Hydrochloride” is the deuterium labeled Solifenacin D5 hydrochloride . Solifenacin D5 hydrochloride is a deuterium labeled Solifenacin hydrochloride . Solifenacin hydrochloride is a muscarinic receptor antagonist with pKis of 7.6, 6.9 and 8.0 for M1, M2 and M3 receptors, respectively .


Molecular Structure Analysis

The molecular formula of “(1R,3S-)Solifenacin-d5 Hydrochloride” is C23H22D5ClN2O2 . The molecular weight is 403.96 .


Physical and Chemical Properties Analysis

The molecular formula of “(1R,3S-)Solifenacin-d5 Hydrochloride” is C23H22D5ClN2O2 . The molecular weight is 403.96 .

科学的研究の応用

薬物動態研究

ソリフェナシン-d5 塩酸塩は、薬物動態研究で使用されます . それは、液体クロマトグラフィータンデム質量分析法を用いたラット血漿中のソリフェナシンの定量のための内部標準として使用されます . この方法は、ラット血漿の薬物動態研究に成功裏に適用されています .

過活動膀胱の治療

ソリフェナシンコハク酸塩は、ソリフェナシン-d5 塩酸塩の母体化合物であり、切迫性尿失の有無にかかわらず、過活動膀胱の治療に使用される競合的ムスカリン性アセチルコリン受容体拮抗薬です .

プロテオミクス研究

「(1R,3S-)ソリフェナシン-d5 塩酸塩」は、プロテオミクス研究で使用されます . それは、ソリフェナシンのタンパク質発現および機能への影響を研究するために使用できます。

ムスカリン性受容体拮抗薬

ソリフェナシン塩酸塩は、ソリフェナシン-d5 塩酸塩の母体化合物であり、ムスカリン性受容体拮抗薬です . それぞれM1、M2、M3受容体に対して7.6、6.9、8.0のpKisを持っています . これは、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体の役割を研究するための貴重なツールとなります。

代謝研究

ソリフェナシンは、肝臓で広く代謝されます . ソリフェナシン-d5 塩酸塩の使用は、ソリフェナシンの代謝とそのさまざまな代謝経路への影響の研究に役立ちます。

作用機序

Target of Action

The primary targets of (1R,3S-)Solifenacin-d5 Hydrochloride are the muscarinic receptors M1, M2, and M3 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system.

Mode of Action

(1R,3S-)Solifenacin-d5 Hydrochloride acts as an antagonist to the muscarinic receptors M1, M2, and M3 . By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and other symptoms of overactive bladder.

Pharmacokinetics

The pharmacokinetic properties of (1R,3S-)Solifenacin-d5 Hydrochloride are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

将来の方向性

The future directions of “(1R,3S-)Solifenacin-d5 Hydrochloride” could involve its use in proteomics research . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This could open up new avenues for research and development in the field of drug discovery and development.

生化学分析

Biochemical Properties

(1R,3S-)Solifenacin-d5 Hydrochloride plays a significant role in biochemical reactions as a muscarinic receptor antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs), specifically the M1, M2, and M3 subtypes. The binding affinities (pKi values) for these receptors are 7.6, 6.9, and 8.0, respectively . These interactions inhibit the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses.

Cellular Effects

(1R,3S-)Solifenacin-d5 Hydrochloride affects various cell types and cellular processes by inhibiting muscarinic receptors. This inhibition impacts cell signaling pathways, particularly those involving the parasympathetic nervous system. The compound can alter gene expression and cellular metabolism by reducing the activity of acetylcholine, leading to decreased muscle contractions and glandular secretions .

Molecular Mechanism

The molecular mechanism of (1R,3S-)Solifenacin-d5 Hydrochloride involves its binding to muscarinic receptors, preventing acetylcholine from activating these receptors. This antagonistic action results in the inhibition of downstream signaling pathways, which can include the reduction of intracellular calcium levels and the inhibition of cyclic AMP production. These changes can lead to decreased muscle contractions and glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,3S-)Solifenacin-d5 Hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the deuterium labeling can enhance the stability of the compound, reducing its rate of degradation and prolonging its activity in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of (1R,3S-)Solifenacin-d5 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic receptors without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and blurred vision may occur due to excessive inhibition of acetylcholine activity . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

(1R,3S-)Solifenacin-d5 Hydrochloride is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites. The deuterium labeling can influence the metabolic flux and levels of these metabolites, providing insights into the pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, (1R,3S-)Solifenacin-d5 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The deuterium labeling can also influence the compound’s distribution, enhancing its stability and prolonging its activity .

Subcellular Localization

The subcellular localization of (1R,3S-)Solifenacin-d5 Hydrochloride is primarily within the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. The compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments. These factors can affect the compound’s efficacy and stability in cellular environments .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3S-)Solifenacin-d5 Hydrochloride involves the conversion of starting materials to the final product through a series of reactions. The key steps in the synthesis pathway include the synthesis of the intermediate compounds, which are then used to form the final product.", "Starting Materials": ["(1R,3S-)Solifenacin", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)"], "Reaction": ["Step 1: Synthesis of (1R,3S-)Solifenacin-d5", "The starting material, (1R,3S-)Solifenacin, is reacted with deuterium oxide (D2O) in the presence of hydrochloric acid (HCl) to produce (1R,3S-)Solifenacin-d5.", "Step 2: Formation of Solifenacin-d5 Hydrochloride", "(1R,3S-)Solifenacin-d5 is then dissolved in methanol (CH3OH) and reacted with hydrochloric acid (HCl) to form Solifenacin-d5 Hydrochloride.", "Step 3: Purification of Solifenacin-d5 Hydrochloride", "The crude Solifenacin-d5 Hydrochloride is purified by extraction with ethyl acetate (EtOAc) and washing with sodium bicarbonate (NaHCO3) and sodium sulfate (Na2SO4) to remove impurities."] }

CAS番号

1217810-85-9

分子式

C23H27ClN2O2

分子量

404.0 g/mol

IUPAC名

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D;

InChIキー

YAUBKMSXTZQZEB-BCZWPACGSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

正規SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

同義語

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。